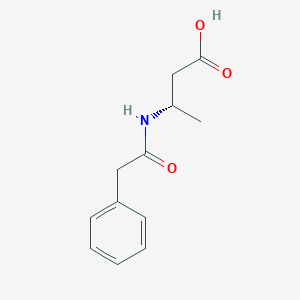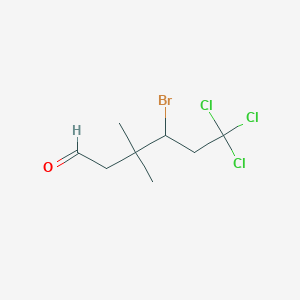
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom, three chlorine atoms, and two methyl groups attached to a hexanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound. For instance, starting with 3,3-dimethylhexanal, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid.
Reduction: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated aldehydes and their reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Chloro-6,6,6-trichloro-3,3-dimethylhexanal: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is unique due to the specific combination of halogen atoms and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65604-63-9 |
|---|---|
Formule moléculaire |
C8H12BrCl3O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-bromo-6,6,6-trichloro-3,3-dimethylhexanal |
InChI |
InChI=1S/C8H12BrCl3O/c1-7(2,3-4-13)6(9)5-8(10,11)12/h4,6H,3,5H2,1-2H3 |
Clé InChI |
ATEDDMHYNYYSIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=O)C(CC(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


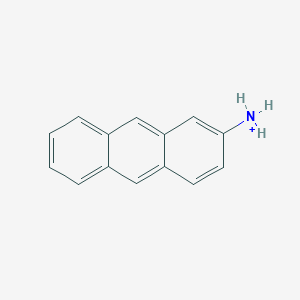
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

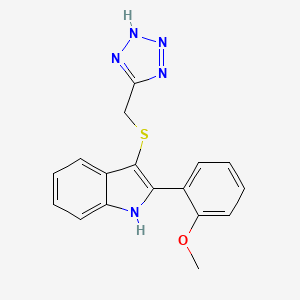

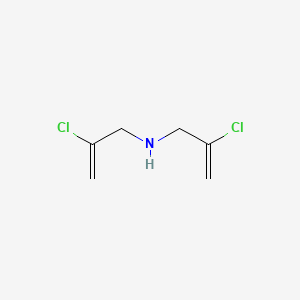

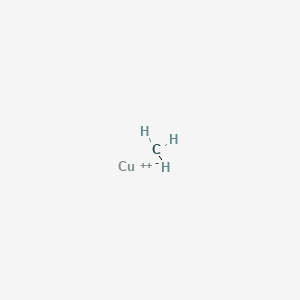
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
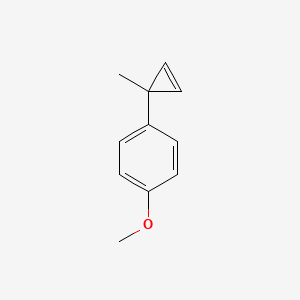
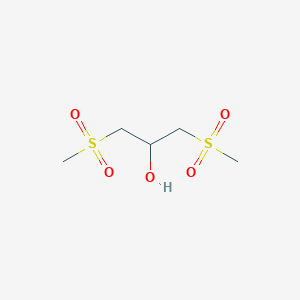
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
